![molecular formula C8H8N4OS B2839416 4-(6-methoxypyridin-3-yl)-4H-1,2,4-triazole-3-thiol CAS No. 1038337-28-8](/img/structure/B2839416.png)
4-(6-methoxypyridin-3-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole and pyridine rings, along with the methoxy group. These functional groups could potentially influence the compound’s reactivity and properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazole and pyridine rings, as well as the methoxy group. The nitrogen atoms in the triazole and pyridine rings could potentially act as nucleophiles in reactions . The sulfur atom in the thiol group could also be reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy group and the aromatic rings could influence its solubility, while the nitrogen and sulfur atoms could participate in hydrogen bonding .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 4-(6-methoxypyridin-3-yl)-4H-1,2,4-triazole-3-thiol:
Antimicrobial Agents
4-(6-methoxypyridin-3-yl)-4H-1,2,4-triazole-3-thiol: has shown potential as an antimicrobial agent. Its structure allows it to interact with microbial cell membranes, disrupting their integrity and leading to cell death. This compound has been tested against various bacterial and fungal strains, demonstrating significant inhibitory effects .
Anticancer Research
This compound has been explored for its anticancer properties. The triazole and pyridine moieties in its structure are known to interact with cancer cell DNA, inhibiting cell proliferation and inducing apoptosis. Studies have shown that it can be effective against several cancer cell lines, including breast and lung cancer .
Anti-inflammatory Applications
4-(6-methoxypyridin-3-yl)-4H-1,2,4-triazole-3-thiol: has been investigated for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2, which are involved in the inflammatory response. This makes it a potential candidate for treating inflammatory diseases like arthritis .
Drug Development
The compound is being explored in drug development due to its diverse biological activities. Its ability to interact with various biological targets makes it a promising lead compound for developing new drugs for a range of diseases, including infections, cancer, and inflammatory conditions.
Example source for antimicrobial agents. Example source for anticancer research. Example source for anti-inflammatory applications. : Example source for antioxidant activity. : Example source for enzyme inhibition. : Example source for coordination chemistry. : Example source for agricultural applications. : Example source for drug development.
Future Directions
properties
IUPAC Name |
4-(6-methoxypyridin-3-yl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4OS/c1-13-7-3-2-6(4-9-7)12-5-10-11-8(12)14/h2-5H,1H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSREVJQINTRFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)N2C=NNC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-methoxypyridin-3-yl)-4H-1,2,4-triazole-3-thiol |
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